molecular formula C19H25N5O4S B11000192 ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11000192
M. Wt: 419.5 g/mol
InChI Key: XOVKCHZYQUFWIQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The process often includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine and Pyridazinone Moieties: These groups are introduced through nucleophilic substitution reactions, often using reagents like piperidine and pyridazinone derivatives.

    Acetylation and Esterification: The final steps involve acetylation and esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H25N5O4S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H25N5O4S/c1-4-28-18(27)17-13(3)20-19(29-17)21-15(25)11-24-16(26)6-5-14(22-24)23-9-7-12(2)8-10-23/h5-6,12H,4,7-11H2,1-3H3,(H,20,21,25)

InChI Key

XOVKCHZYQUFWIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)C)C

Origin of Product

United States

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